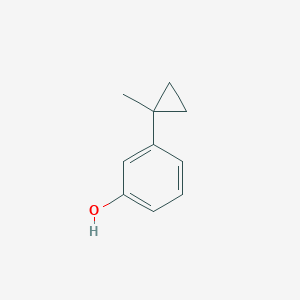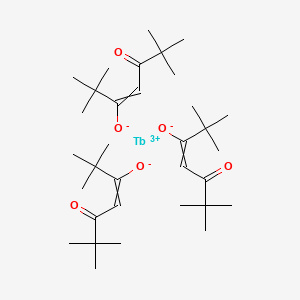
terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Terbium(3+);2,2,6,6-tétraméthyl-5-oxohept-3-én-3-olate est un composé de coordination où l'ion terbium(III) est complexé avec trois molécules de 2,2,6,6-tétraméthyl-5-oxohept-3-én-3-olate. Ce composé est connu pour ses propriétés luminescentes et est utilisé dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Terbium(3+);2,2,6,6-tétraméthyl-5-oxohept-3-én-3-olate implique généralement la réaction du chlorure de terbium(III) avec la 2,2,6,6-tétraméthyl-3,5-heptanedione en présence d'une base telle que l'hydroxyde de sodium. La réaction est réalisée dans un solvant organique comme l'éthanol ou le méthanol sous reflux. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le Terbium(3+);2,2,6,6-tétraméthyl-5-oxohept-3-én-3-olate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des complexes de terbium(IV).
Réduction : Il peut être réduit en terbium(III) à partir du terbium(IV).
Substitution : Des réactions d'échange de ligands peuvent se produire où les ligands 2,2,6,6-tétraméthyl-5-oxohept-3-én-3-olate sont remplacés par d'autres ligands.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les réactions d'échange de ligands sont généralement réalisées en présence d'un ligand compétitif et d'un solvant approprié.
Principaux produits
Oxydation : Complexes de terbium(IV).
Réduction : Complexes de terbium(III).
Substitution : Nouveaux complexes de terbium avec différents ligands.
Applications de la recherche scientifique
Le Terbium(3+);2,2,6,6-tétraméthyl-5-oxohept-3-én-3-olate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme catalyseur en synthèse organique et comme sonde luminescente en chimie analytique.
Biologie : Employé en imagerie biologique et comme marqueur fluorescent dans les tests biologiques.
Médecine : Étudié pour son utilisation potentielle en photothérapie dynamique et comme agent de contraste en imagerie médicale.
Industrie : Utilisé dans la production de matériaux luminescents et comme composant dans les dispositifs électroluminescents.
Mécanisme d'action
Les propriétés luminescentes du Terbium(3+);2,2,6,6-tétraméthyl-5-oxohept-3-én-3-olate sont dues aux transitions électroniques au sein de l'ion terbium. Lorsqu'il est excité par une source de lumière externe, le composé émet de la lumière lorsqu'il retourne à son état fondamental. Les longueurs d'onde spécifiques de la lumière émise dépendent de la structure électronique de l'ion terbium et des ligands environnants. Le mécanisme d'action du composé dans les systèmes biologiques implique son interaction avec les composants cellulaires, ce qui conduit à une fluorescence qui peut être détectée et analysée.
Applications De Recherche Scientifique
Terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a luminescent probe in analytical chemistry.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a contrast agent in medical imaging.
Industry: Utilized in the production of luminescent materials and as a component in light-emitting devices.
Mécanisme D'action
The luminescent properties of terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate are due to the electronic transitions within the terbium ion. When excited by an external light source, the compound emits light as it returns to its ground state. The specific wavelengths of emitted light depend on the electronic structure of the terbium ion and the surrounding ligands. The compound’s mechanism of action in biological systems involves its interaction with cellular components, leading to fluorescence that can be detected and analyzed.
Comparaison Avec Des Composés Similaires
Composés similaires
- Tris(2,2,6,6-tétraméthyl-3,5-heptanedionato)terbium(III)
- Tris(2,2,6,6-tétraméthyl-3,5-heptanedionato)manganèse(III)
- Bis(2,2,6,6-tétraméthyl-3,5-heptanedionato)plomb(II)
- Diisopropoxyde de titane(IV)bis(2,2,6,6-tétraméthyl-3,5-heptanedionato)
Unicité
Le Terbium(3+);2,2,6,6-tétraméthyl-5-oxohept-3-én-3-olate est unique en raison de ses fortes propriétés luminescentes et de sa stabilité. Comparé à des composés similaires, il offre une efficacité de luminescence plus élevée et de meilleures performances dans diverses applications, ce qui en fait un composé précieux dans les milieux de recherche et industriels.
Propriétés
Formule moléculaire |
C33H57O6Tb |
|---|---|
Poids moléculaire |
708.7 g/mol |
Nom IUPAC |
terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
Clé InChI |
JSAHJYGCYOFNGW-UHFFFAOYSA-K |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Tb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


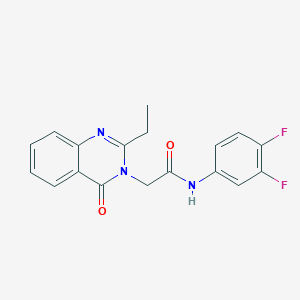
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
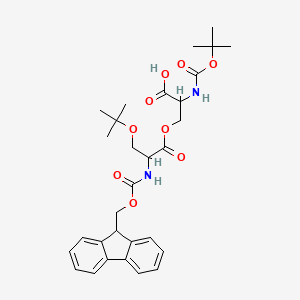
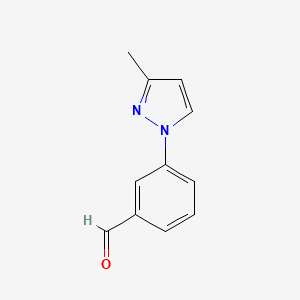
![(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate](/img/structure/B12505595.png)
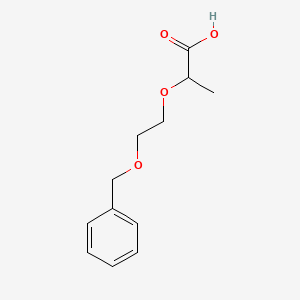
![3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)
![(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B12505618.png)
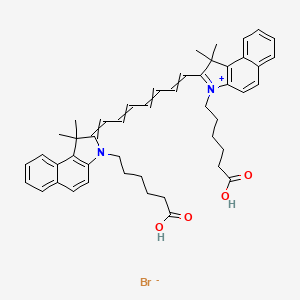
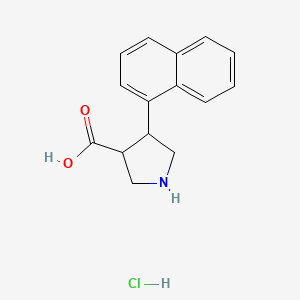
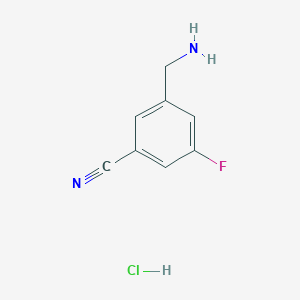

![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)
